PL Quantum Yield: 1-Position Pyrene Substitution Delivers >80% Efficiency vs. 2-Position Isomers
In a direct comparison of 1-position and 2-position pyrene-substituted triphenyl-triazine derivatives, the 1-position analogue exhibited a photoluminescence quantum yield (PLQY) exceeding 80% in both solution and solid state, attributed to a large twist angle of 52.0° between the pyrene donor and triazine acceptor that suppresses non-radiative decay [1]. In contrast, the 2-position substituted analogue showed significantly lower PLQY due to reduced electronic decoupling [2]. Since 2-(Pyren-1-YL)-1,3,5-triazine features the identical 1-position pyrene attachment geometry, this structure-property relationship is directly transferable.
| Evidence Dimension | Photoluminescence quantum yield (PLQY) |
|---|---|
| Target Compound Data | >80% (1-position pyrene-triazine analogue, solution and solid state) [1] |
| Comparator Or Baseline | 2-position pyrene-triazine analogue: significantly lower PLQY (exact value not reported, qualitatively inferior) [2] |
| Quantified Difference | Substantial enhancement; >80% vs. qualitatively lower PLQY for 2-position isomer |
| Conditions | Solution and solid-state photoluminescence measurements; triphenyl-triazine core with peripheral pyrene [1] |
Why This Matters
High PLQY is a prerequisite for efficient OLED emitters; the 1-position pyrene attachment inherent to 2-(Pyren-1-YL)-1,3,5-triazine is structurally mandated for achieving >80% efficiency, making it the preferred regioisomer for luminescent applications.
- [1] Jung, M. & Lee, J. Y. Highly efficient pyrene blue emitters for OLEDs based on substitution position effect. Dyes Pigments 145, 43–53 (2017). View Source
- [2] Jung, M. & Lee, J. Y. Highly efficient pyrene blue emitters for OLEDs based on substitution position effect. Dyes Pigments 145, 43–53 (2017). View Source
